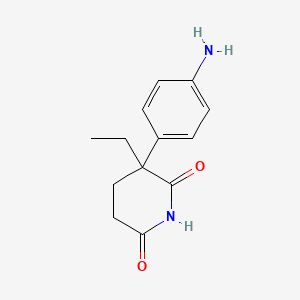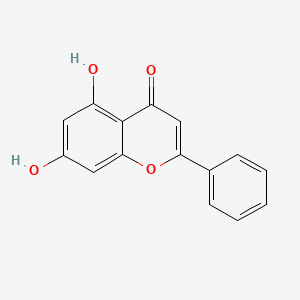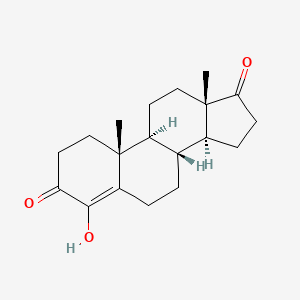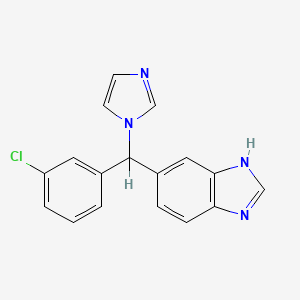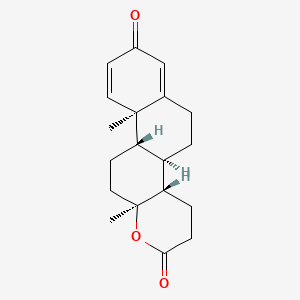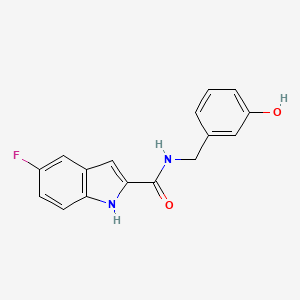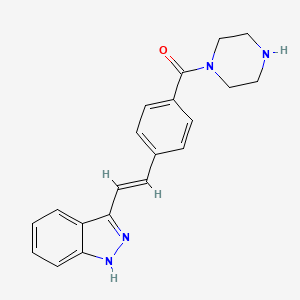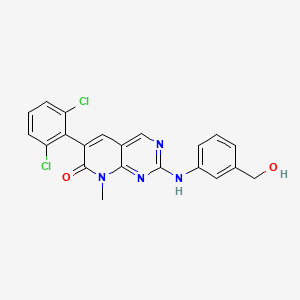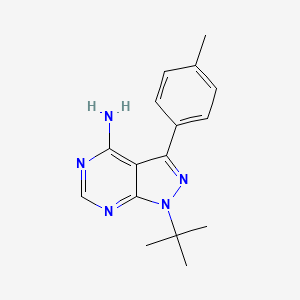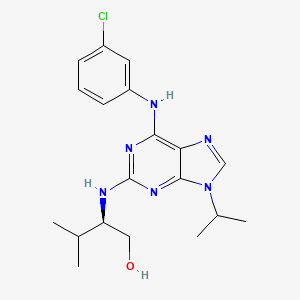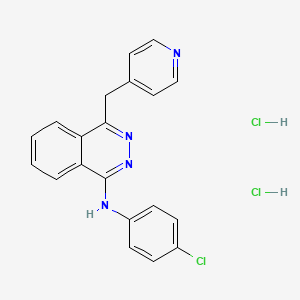
バタラニブ二塩酸塩
概要
説明
バタラニブ (PTK787) 2HCl は、N-(4-クロロフェニル)-4-(ピリジン-4-イルメチル)フタラジン-1-アミン二塩酸塩としても知られており、低分子プロテインキナーゼ阻害剤です。血管内皮増殖因子受容体を標的とすることで血管新生を阻害する能力が主な特徴です。 バタラニブは、特に化学療法に抵抗性または進行性の癌に対する潜在的な治療法として、様々な癌の治療法として研究されています .
科学的研究の応用
Vatalanib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study protein kinase inhibition and angiogenesis.
Biology: Investigated for its effects on cellular signaling pathways and its role in inhibiting tumor growth.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those that are resistant to conventional therapies.
作用機序
バタラニブは、血管内皮増殖因子受容体のチロシンキナーゼドメインを強力に阻害することでその効果を発揮します。これらの受容体は、腫瘍の増殖と転移に不可欠な、新しい血管の形成に重要な役割を果たしています。 バタラニブはこれらの受容体を阻害することで、血管新生を効果的に抑制し、腫瘍への栄養素と酸素の供給を制限し、増殖を抑制します .
類似化合物:
スニチニブ: 血管内皮増殖因子受容体や血小板由来増殖因子受容体など、複数の受容体を標的とする別のチロシンキナーゼ阻害剤です。
ソラフェニブ: 腫瘍細胞の増殖と血管新生に関与するものを含む、いくつかのチロシンタンパク質キナーゼを阻害します。
パゾパニブ: 血管内皮増殖因子受容体、血小板由来増殖因子受容体、および c-Kit を標的とします。
バタラニブの独自性: バタラニブは、血管内皮増殖因子受容体-2 に対する高い選択性を持つ点が特徴であり、血管新生の阻害に特に効果的です。 この選択性は、より幅広い受容体を標的とする可能性のある他の類似化合物とは異なります .
将来の方向性
Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .
準備方法
合成経路および反応条件: バタラニブの合成は、コアのフタラジン構造の調製から始まる、複数のステップを含みます。主なステップは以下のとおりです。
フタラジンコアの形成: 適切な出発物質を制御された条件下で反応させて、フタラジン環を形成します。
置換反応: 求核置換反応により、4-クロロフェニル基とピリジン-4-イルメチル基を導入します。
精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの手法を使用して、高純度で目的の化合物を得るために精製されます。
工業生産方法: バタラニブの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、自動化されたシステムと厳格な品質管理対策が用いられ、一貫性と安全性が確保されます .
反応の種類:
酸化: バタラニブは、特にピリジン環で酸化反応を受けやすく、様々な酸化誘導体の形成につながります。
還元: ニトロ基で還元反応が起こり、アミンに変換されます。
置換: この化合物は、特にクロロフェニル基で求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、一般的に塩基性条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物には、様々な酸化および還元誘導体、ならびにバタラニブの置換アナログが含まれます .
4. 科学研究への応用
バタラニブは、科学研究において幅広い用途を有しています。
化学: プロテインキナーゼ阻害と血管新生の研究におけるモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響と腫瘍増殖の阻害における役割について調査されています。
医学: 特に従来の治療法に抵抗性のある癌の治療のための潜在的な治療薬として研究されています。
類似化合物との比較
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Sorafenib: Inhibits several tyrosine protein kinases, including those involved in tumor cell proliferation and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.
Uniqueness of Vatalanib: Vatalanib is unique in its high selectivity for vascular endothelial growth factor receptor-2, making it particularly effective in inhibiting angiogenesis. This selectivity distinguishes it from other similar compounds, which may target a broader range of receptors .
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQEHCMDUSRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049073 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212141-51-0 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

